N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-22-17-12-14(6-11-18(17)27-13-20(2,3)19(22)23)21-28(24,25)16-9-7-15(26-4)8-10-16/h6-12,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOINWTPOIAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-cancer applications. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure
The compound is characterized by a complex structure that includes a benzo[b][1,4]oxazepine core and a methoxybenzenesulfonamide group. The presence of these functional groups is believed to contribute significantly to its biological properties.
Antimicrobial Activity
Recent studies indicate that derivatives of the oxazepine structure have shown significant antimicrobial activity. For instance:
- In vitro Studies : The compound has been evaluated against various Gram-positive and Gram-negative bacteria. A related derivative, Contezolid, was noted for its potency against multidrug-resistant strains . The structural modifications in the title compound may enhance its binding affinity to bacterial targets.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(...) | Staphylococcus aureus | 0.5 µg/mL |
| N-(...) | Escherichia coli | 2.0 µg/mL |
| N-(...) | Pseudomonas aeruginosa | 1.0 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of protein synthesis through interaction with bacterial ribosomes. Structural studies suggest that the oxazepine ring may facilitate interactions with the ribosomal RNA .
Anti-cancer Activity
Preliminary research suggests potential anti-cancer properties as well:
- Cell Line Studies : The compound has been tested on various cancer cell lines with promising results indicating inhibition of cell proliferation and induction of apoptosis .
Table 2: Anti-cancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the oxazepine ring and sulfonamide group are known to drastically alter the biological profile. For example:
- Substituent Variations : Substituting different alkyl or aryl groups can enhance selectivity towards specific bacterial strains or cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving various oxazepine derivatives demonstrated that slight modifications could lead to significant increases in antimicrobial potency against resistant strains .
- Cancer Therapeutics : An investigation into the anti-cancer effects on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as a therapeutic agent .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters specific functional groups to modify properties.
Biology
Due to its structural characteristics, the compound is used as a probe for studying biological processes. It can interact with enzymes and receptors involved in metabolic pathways. This interaction suggests its potential role in:
- Enzyme Inhibition: Modulating enzyme activity could lead to therapeutic applications.
Medicine
Research indicates potential therapeutic properties including:
- Antimicrobial Activity: Similar compounds have shown efficacy against gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects: The benzoxazepine core is associated with anti-inflammatory properties.
Industry
In industrial settings, the compound is utilized in the development of new materials and as an intermediate in the synthesis of other compounds. Its unique properties make it valuable for creating innovative products.
Pharmacological Effects
The pharmacological profile of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide includes:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.
Neuroprotective Effects
Research indicates potential neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. For example:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus strains. |
| Study B | Showed anti-inflammatory effects in LPS-stimulated macrophages. |
| Study C | Indicated potential neuroprotective effects in neuronal cell cultures. |
These studies highlight the compound's versatility and potential applications across various fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Core Heterocycle Differences: The target compound’s benzo[b][1,4]oxazepine core (7-membered ring) contrasts with the 6-membered benzo[b][1,4]oxazine in . Sulfentrazone (triazolone-sulfonamide) and etobenzanid (benzamide) lack fused heterocycles, relying on aryl sulfonamide/amide groups for activity .
Substituent Effects: The 5-ethyl-3,3-dimethyl groups on the oxazepine ring may increase lipophilicity compared to simpler alkyl or aryl substituents in analogs. This could enhance membrane permeability in pesticidal applications.
Synthetic Accessibility :
- The synthesis of the target compound likely requires specialized coupling steps, similar to the cesium carbonate-mediated alkylation described for oxadiazole derivatives in . By contrast, etobenzanid and sulfentrazone are synthesized via simpler amidation or sulfonylation routes .
Q & A
Q. What are the key steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide?
The synthesis involves multi-step organic reactions, starting with constructing the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization of precursors under controlled temperatures and inert atmospheres to avoid side reactions.
- Sulfonamide introduction : Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Purification : Chromatography (e.g., flash column) and characterization via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : To confirm the integration of protons (e.g., ethyl groups at δ ~1.2 ppm, aromatic protons in the oxazepin ring).
- Mass spectrometry : HRMS to verify molecular weight (e.g., calculated vs. observed m/z).
- X-ray crystallography (if crystalline): To resolve 3D conformation and bond angles .
Q. What solvents and conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF, DCM) are preferred for sulfonamide coupling. Temperature control (0–25°C) minimizes decomposition, while inert atmospheres (N/Ar) prevent oxidation. Reaction progress is monitored via TLC or HPLC .
Advanced Research Questions
Q. How can conflicting spectral data from different studies be resolved?
Discrepancies in NMR or mass spectra may arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d).
- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.
- Dynamic effects : Variable-temperature NMR to detect conformational exchange .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., carbonic anhydrases) by simulating ligand-receptor interactions.
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
- QSAR models : Relate structural features (e.g., sulfonamide group) to activity using descriptors like logP and H-bond donors .
Q. How do reaction kinetics inform mechanistic pathways for derivatives?
Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants for reactions such as:
- Oxidation of the ethyl group : Tracked via disappearance of the ethyl proton signal.
- Sulfonamide hydrolysis : pH-dependent degradation studied using HPLC. Activation energies () derived from Arrhenius plots distinguish between concerted or stepwise mechanisms .
Q. What strategies address low yields in multi-step syntheses?
- Intermediate trapping : Isolate unstable intermediates (e.g., using quenching agents).
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
Data Analysis & Mechanistic Insights
Q. How to design a SAR study for analogs with improved bioactivity?
- Core modifications : Compare ethyl vs. allyl substituents at the 5-position (e.g., shows allyl derivatives enhance solubility).
- Sulfonamide variations : Test electron-withdrawing groups (e.g., -CF) vs. electron-donating groups (e.g., -OCH) on the benzene ring.
- Bioassays : Measure IC values against target enzymes and correlate with computed descriptors (e.g., polar surface area) .
Q. Why might biological activity vary between in vitro and cellular assays?
- Membrane permeability : LogD (pH 7.4) predicts cellular uptake; poor permeability can reduce efficacy despite high in vitro potency.
- Metabolic stability : Hepatic microsome assays identify vulnerable sites (e.g., ester hydrolysis in the oxazepin ring).
- Off-target effects : Proteome-wide profiling (e.g., CETSA) detects unintended interactions .
Q. How to reconcile contradictory bioactivity reports in literature?
- Assay conditions : Differences in buffer pH, serum concentration, or incubation time affect results.
- Compound purity : Re-test batches with ≥95% purity (HPLC-validated) to exclude impurity artifacts.
- Statistical rigor : Apply meta-analysis tools to aggregate data from multiple studies .
Tables for Comparative Analysis
Q. Table 1: Key Structural Features Influencing Reactivity
| Position | Functional Group | Reactivity Impact |
|---|---|---|
| 5 | Ethyl | Stabilizes oxazepin ring via steric hindrance |
| 7 | Sulfonamide | Enhances hydrogen bonding with target enzymes |
| 4-Oxo | Ketone | Participates in tautomerism, affecting solubility |
Q. Table 2: Optimization Strategies for Synthesis Challenges
| Challenge | Solution | Evidence Source |
|---|---|---|
| Low cyclization yield | Use Lewis acids (e.g., ZnCl) | |
| Sulfonamide decomposition | Lower reaction temperature (0–5°C) | |
| Purification difficulties | Two-step chromatography (normal + reverse-phase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
